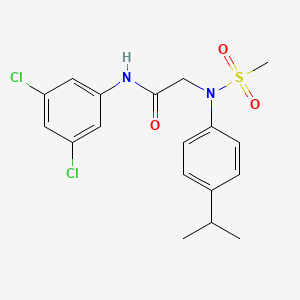![molecular formula C17H20N2O3S2 B5212795 N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(phenylthio)propanamide](/img/structure/B5212795.png)
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(phenylthio)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(phenylthio)propanamide, commonly known as BAY 11-7082, is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic compound that has been used in various research studies due to its anti-inflammatory and anti-cancer properties.
Wissenschaftliche Forschungsanwendungen
BAY 11-7082 has been extensively used in scientific research due to its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. BAY 11-7082 has also been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy. Additionally, it has been used in the study of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Wirkmechanismus
BAY 11-7082 inhibits the activation of NF-κB by inhibiting the phosphorylation of IκB kinase (IKK) and preventing the degradation of IκBα. This prevents the translocation of NF-κB to the nucleus and subsequent activation of pro-inflammatory genes. BAY 11-7082 also induces apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to have anti-inflammatory and anti-cancer effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BAY 11-7082 in lab experiments is its specificity towards NF-κB inhibition. It has also been shown to have low toxicity in vitro. However, one limitation of using BAY 11-7082 is its instability in aqueous solutions, which can affect its efficacy.
Zukünftige Richtungen
There are several future directions for the use of BAY 11-7082 in scientific research. One direction is the study of its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is the study of its potential use in combination with chemotherapy for the treatment of cancer. Additionally, the development of more stable analogs of BAY 11-7082 could improve its efficacy in lab experiments.
Synthesemethoden
The synthesis method of BAY 11-7082 involves the reaction of 4-bromo-2-nitroaniline with 2-(2-chloroethylthio)ethylamine hydrochloride in the presence of potassium carbonate. The resulting compound is then treated with sodium sulfite and sodium hydrosulfite to obtain the final product, BAY 11-7082.
Eigenschaften
IUPAC Name |
3-phenylsulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c18-24(21,22)16-8-6-14(7-9-16)10-12-19-17(20)11-13-23-15-4-2-1-3-5-15/h1-9H,10-13H2,(H,19,20)(H2,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEJUYGFYFJVER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(phenylsulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5212712.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-methylthiourea](/img/structure/B5212715.png)
![6-(1-azepanyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5212716.png)
![ethyl 1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)-4-piperidinecarboxylate](/img/structure/B5212719.png)


![5-{2-[(1-adamantylacetyl)oxy]ethyl}-3-benzyl-4-methyl-1,3-thiazol-3-ium chloride](/img/structure/B5212756.png)
![dimethyl {(3-nitrophenyl)[(3-nitrophenyl)amino]methyl}phosphonate](/img/structure/B5212760.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-2,4-dichlorobenzamide](/img/structure/B5212766.png)
![1-{4-[(4-benzyl-1-piperidinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B5212778.png)
![methyl 4-[3-(4-biphenylyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-4-oxobutanoate](/img/structure/B5212781.png)
![5-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B5212782.png)
![1-(4-fluorobenzoyl)-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B5212787.png)
![N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]-beta-alanine](/img/structure/B5212815.png)